molecular formula C11H10ClN3O2S B3317061 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde CAS No. 955978-98-0

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B3317061
CAS No.: 955978-98-0
M. Wt: 283.73 g/mol
InChI Key: UGXRFSNHOCGNDO-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Key structural elements include:

  • A chlorine atom at position 2, enhancing electrophilic reactivity.
  • A carbaldehyde group at position 6, enabling further derivatization via reductive amination or nucleophilic addition .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors. Its commercial availability (≥95% purity, Aladdin Biochemical Technology) underscores its industrial relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-13-9(15-1-3-17-4-2-15)8-5-7(6-16)18-10(8)14-11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRFSNHOCGNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=C(SC3=NC(=N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718637
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955978-98-0
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, typically using reagents like Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Core Heterocycles

Compound Name Core Structure Key Differences Biological/Reactivity Implications
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine Positional isomerism of sulfur atom in thiophene ring Altered electronic distribution; impacts binding to kinase ATP pockets
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine-6-carbaldehyde Furo[3,2-d]pyrimidine Replacement of thiophene with oxygen-containing furan Reduced electron density; may lower kinase inhibition potency
2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine-6-carbaldehyde Pyrido[2,3-d]pyrimidine Incorporation of pyridine instead of thiophene Enhanced π-π stacking potential; modified solubility

Derivatives with Modified Substituents

Compound Name (Example) Modification at Position 6 Synthesis Method Key Data
2-Chloro-6-((4-cyclopropanesulfonyl-piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Piperazine-sulfonyl group Reductive amination (NaBH(OAc)₃) Improved solubility; MS (Q1): 514
2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Indazole boronate coupling Suzuki-Miyaura cross-coupling Yield: 97 mg (83%); used in kinase inhibitor synthesis
3-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)oxazolidin-2-one Oxazolidinone substitution Copper-catalyzed Ullmann coupling Reverse-phase HPLC purification; MS (Q1): 437

Biological Activity

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a thieno[2,3-d]pyrimidine core with a chloro group, morpholine ring, and an aldehyde functional group, positions it as a candidate for various therapeutic applications. This article explores its biological activity through detailed research findings and case studies.

  • Molecular Formula : C11H10ClN3O2S
  • Molecular Weight : 283.734 g/mol
  • CAS Number : 955978-98-0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's lipophilicity facilitates cellular uptake, allowing it to engage with various enzymes and receptors. For instance, in anticancer research, it may inhibit key kinases or disrupt DNA replication processes, thereby exhibiting potential as an anticancer agent .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • VEGFR-2 Inhibition : In a study focusing on thieno[2,3-d]pyrimidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR-2). Some derivatives exhibited significant inhibitory activity with IC50 values indicating potent effects against cancer cell proliferation .
  • BET Inhibition : A recent investigation highlighted the optimization of thieno[3,2-d]pyrimidine derivatives as Bromodomain and Extra-Terminal (BET) inhibitors. Among these derivatives, one compound demonstrated an IC50 value of 8.6 nM against SU-DHL-4 cells, indicating strong antiproliferative effects and potential for further preclinical evaluation in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thieno-pyrimidine derivatives:

CompoundStructureBiological ActivityIC50 Value
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehydeSimilar coreModerate VEGFR-2 inhibitionTBD
4-Morpholinothieno[3,2-d]pyrimidine derivativeDifferent substituentsStrong BET inhibition8.6 nM

Study on Antiproliferative Effects

A study conducted on various thieno[2,3-d]pyrimidine derivatives demonstrated that certain modifications could enhance their antiproliferative activity against breast cancer cell lines. The results indicated that specific substitutions led to improved binding affinity and inhibition of cancer cell growth .

In Silico Studies

In silico docking studies have been performed to predict the binding modes of these compounds to their molecular targets. These studies provide insights into the interactions at the active sites of enzymes such as PI3K and VEGFR-2, further validating their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde?

Synthesis typically involves multi-step reactions, including:

  • Core Formation : Condensation of 2-aminothiophene derivatives with chloro-substituted pyrimidine precursors.
  • Morpholine Introduction : Nucleophilic substitution at the 4-position using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Aldehyde Functionalization : Oxidation or formylation at the 6-position, often via Vilsmeier-Haack reactions or using formylating agents like DMF/POCl₃ .
    Key Considerations : Monitor reaction intermediates via TLC/HPLC and optimize stoichiometry to avoid overhalogenation .

Q. How is the compound characterized after synthesis?

Standard analytical methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity.
  • Mass Spectrometry : HRMS for molecular ion validation.
  • HPLC : Purity assessment (e.g., >95% purity for biological assays) .
  • X-ray Crystallography (if crystals are obtainable): To resolve ambiguous stereochemistry or regiochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent aldehyde oxidation.
  • Use amber vials to minimize photodegradation.
  • Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile intermediates (e.g., POCl₃ in formylation steps).
  • Dispose of halogenated waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Temperature Gradients : Use microwave-assisted synthesis for rapid, controlled heating (e.g., 150°C for 10 minutes vs. 24-hour reflux) .

Q. What strategies address challenges in introducing the aldehyde group at position 6?

  • Directed Metalation : Use lithium bases (LDA) to deprotonate the 6-position selectively before formylation.
  • Protection-Deprotection : Temporarily protect reactive sites (e.g., morpholine nitrogen) with Boc groups to prevent undesired side reactions during oxidation .

Q. How can contradictory spectral data during characterization be resolved?

  • 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals (common in fused-ring systems).
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbon connectivity in ambiguous cases.
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What methods troubleshoot purification challenges in multi-step syntheses?

  • Column Chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients with 0.1% TFA for acidic impurities).
  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) to isolate high-purity crystals.
  • pH-Sensitive Extraction : Separate acidic/basic byproducts via aqueous washes (e.g., NaHCO₃ for carboxylic acids) .

Q. How can computational modeling predict reactivity for derivative design?

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., solvent polarity’s impact on SNAr kinetics).
  • Docking Studies : Prioritize derivatives for bioactivity screening by predicting binding affinities to target proteins (e.g., kinases) .

Q. What experimental frameworks evaluate the compound’s biological activity?

  • Kinase Inhibition Assays : Test against recombinant kinases (e.g., PI3K or mTOR) using ADP-Glo™ kits.
  • Cellular Uptake Studies : Use fluorescently tagged analogs to quantify intracellular accumulation via flow cytometry.
  • In Vivo Models : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde

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